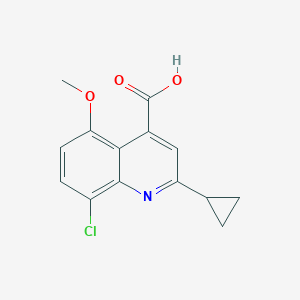
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid is a complex organic compound that features a picolinic acid moiety linked to a pyrazole ring, which is further substituted with a tetrahydropyran group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via etherification reactions, often using tetrahydropyranyl chloride in the presence of a base.
Coupling with Picolinic Acid: The final step involves coupling the substituted pyrazole with picolinic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinic acid moiety.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid involves its interaction with specific molecular targets. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)picolinic acid
- 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)picolinic acid
Uniqueness
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid is unique due to the specific position of the pyrazole substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the tetrahydropyran group also imparts distinct physicochemical properties, such as increased stability and solubility.
Propriétés
Formule moléculaire |
C14H15N3O3 |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
6-[2-(oxan-2-yl)pyrazol-3-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)11-5-3-4-10(16-11)12-7-8-15-17(12)13-6-1-2-9-20-13/h3-5,7-8,13H,1-2,6,9H2,(H,18,19) |
Clé InChI |
HFRKBKCYGUNDLI-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C(=CC=N2)C3=NC(=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)



![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)
![Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)


![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)



